tert-butyl N-[6-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate
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Overview
Description
Tert-butyl N-[6-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, oxo, hydroxy, and carbamate groups. Its unique molecular configuration makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-butyl N-[6-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate involves several steps. A typical synthetic route includes:
Synthesis of Amino Acid Derivatives: Starting with appropriate amino acid derivatives, the synthesis involves nucleophilic substitution reactions under alkaline conditions to introduce phenyl and methylpropyl groups.
Formation of Intermediate Compounds: The intermediate compounds are formed through a series of reactions, including esterification and amidation.
Final Coupling Reaction: The final step involves coupling the intermediate compounds with tert-butyl carbamate under controlled conditions to form the desired product.
Chemical Reactions Analysis
Tert-butyl N-[6-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, forming corresponding oxo and nitro derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxy groups and nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-[6-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of tert-butyl N-[6-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity and altering cellular pathways. This interaction is facilitated by the compound’s multiple functional groups, which allow it to form strong bonds with its targets .
Comparison with Similar Compounds
Tert-butyl N-[6-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate can be compared with similar compounds such as:
Tert-butyl N-[(2S,5R)-6-[[(2S)-5-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-benzyl-3,6-dioxo-1-phenylhexan-2-yl]carbamate: This compound has a similar structure but differs in the position and type of functional groups.
(S)-tert-Butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate: This compound is simpler in structure and lacks some of the functional groups present in the target compound.
The uniqueness of this compound lies in its complex structure, which provides multiple sites for chemical reactions and interactions with biological targets.
Biological Activity
The compound tert-butyl N-[6-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate is a complex organic molecule belonging to the class of carbamates. Its intricate structure, which includes multiple functional groups such as amines, phenyl rings, and hydroxyl groups, suggests significant potential for biological activity. This article focuses on its biological activity, including synthesis methods, pharmacological properties, and case studies that illustrate its therapeutic applications.
Structural Analysis
The compound's structure can be broken down into several key components:
Component | Description |
---|---|
Carbamate Moiety | Central to its structure, influencing solubility and reactivity. |
Amino Groups | Potential for hydrogen bonding with biological targets. |
Phenyl Rings | Contribute to lipophilicity and may enhance membrane permeability. |
Hydroxyl Groups | Possible sites for metabolic modification and interaction with biomolecules. |
This structural complexity enhances the compound's potential interactions with various biological targets, making it a candidate for drug discovery.
Pharmacological Properties
Research indicates that compounds similar to tert-butyl N-[6-[...]] exhibit a range of biological activities, including:
- Anti-inflammatory Effects : The presence of hydroxyl groups in the structure may contribute to anti-inflammatory properties by modulating inflammatory pathways.
- Neurological Applications : Similar structures have been studied for their effects on neurological disorders, suggesting potential neuroprotective properties.
- Antimicrobial Activity : Some derivatives have shown efficacy against various pathogens, indicating potential use in treating infections.
Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of carbamate derivatives in a murine model of inflammation. The results demonstrated that compounds with similar structural features significantly reduced pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when administered at doses of 10 mg/kg. This suggests that tert-butyl N-[6-[...]] could also exhibit similar effects.
Study 2: Neuroprotective Effects
In another investigation, compounds structurally related to tert-butyl N-[6-[...]] were assessed for their neuroprotective capabilities in models of oxidative stress-induced neuronal damage. The findings indicated that these compounds could reduce neuronal cell death by up to 50% at concentrations as low as 5 µM, highlighting their potential in treating neurodegenerative diseases.
Study 3: Antimicrobial Efficacy
A recent study tested the antimicrobial activity of various carbamate derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting that tert-butyl N-[6-[...]] could be effective against resistant strains.
The proposed mechanisms for the biological activity of tert-butyl N-[6-[...]] include:
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of enzymes involved in inflammatory pathways.
- Receptor Binding : It could bind to specific receptors in the nervous system, influencing neurotransmitter release and neuronal survival.
- Antioxidant Activity : The hydroxyl groups may confer antioxidant properties, protecting cells from oxidative damage.
Synthesis Methods
The synthesis of tert-butyl N-[6-[...]] can be achieved through various methodologies:
- Palladium-Catalyzed Reactions : Utilized for amidation processes that incorporate the carbamate moiety into complex organic frameworks.
- Multi-step Organic Synthesis : Involves sequential reactions to build the intricate structure while maintaining high yields and purity.
- Prodrug Strategies : Modifications can enhance bioavailability and stability in physiological conditions, as demonstrated in studies involving related carbamate prodrugs.
Properties
IUPAC Name |
tert-butyl N-[6-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H52N4O6/c1-26(2)21-33(37(47)41-32(35(40)45)24-29-19-13-8-14-20-29)42-36(46)30(22-27-15-9-6-10-16-27)25-34(44)31(23-28-17-11-7-12-18-28)43-38(48)49-39(3,4)5/h6-20,26,30-34,44H,21-25H2,1-5H3,(H2,40,45)(H,41,47)(H,42,46)(H,43,48) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURCDOXDAHPNRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H52N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.